N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide

Medicinal Chemistry Chemical Biology Drug Discovery

This compound combines a 2‑(trifluoromethyl)benzamide core with a 1,1‑dioxidoisothiazolidin‑2‑yl phenyl group, forming a distinct pharmacophore unexplored in public literature. Its value lies exclusively in proprietary screening: no head‑to‑head biological data exist against the 3‑CF₃ isomer (CAS 946261‑03‑6) or the unsubstituted parent. Researchers focusing on isothiazolidine‑1,1‑dioxide‑based libraries can procure this molecule to generate novel SAR, explore electronic effects of the 2‑CF₃ substitution, or develop negative controls after internal validation.

Molecular Formula C17H15F3N2O3S
Molecular Weight 384.37
CAS No. 946215-86-7
Cat. No. B2697281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide
CAS946215-86-7
Molecular FormulaC17H15F3N2O3S
Molecular Weight384.37
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C17H15F3N2O3S/c18-17(19,20)15-8-2-1-7-14(15)16(23)21-12-5-3-6-13(11-12)22-9-4-10-26(22,24)25/h1-3,5-8,11H,4,9-10H2,(H,21,23)
InChIKeyOGLJSEQQXYKYLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide (CAS 946215-86-7) Sourcing & Differentiation


N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide is a synthetic, low-molecular-weight organic compound (MW 384.37) belonging to the class of benzamide derivatives possessing a cyclic sulfonamide (sultam) moiety. A rigorous search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) failed to locate any peer-reviewed primary publications or formal technical datasheets containing biological activity, selectivity, or physiochemical comparator data for this molecule. Available information is limited to generic vendor descriptions from prohibited sources. [1]

Procurement Risks: Why Analogs Cannot Substitute for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide in Research Programs


In the absence of any published comparative structure-activity relationship (SAR) data, the risk of generic substitution cannot be quantified. The compound's unique combination of a 2-(trifluoromethyl)benzamide core and a 1,1-dioxidoisothiazolidin-2-yl substituted phenyl group creates a distinct pharmacophore. However, without head-to-head biological data against close analogs like the 3-(trifluoromethyl) isomer (CAS 946261-03-6) or the unsubstituted benzamide (CAS 946215-86-7 parent), it is scientifically impossible to state that one form is more active or selective than another. Any attempt at procurement selection must be based on internal screening rather than published evidence. [1]

Quantitative Differentiation Evidence for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide: A Critical Null Finding


No Published Bioactivity Data Found Against Comparable Analogs

An exhaustive search of PubMed, Google Scholar, ChEMBL, BindingDB, and patent databases returned zero results for biological assays (IC50, Ki, EC50, etc.) conducted with this specific compound. No comparator data exists against the 3-CF3 isomer (CAS 946261-03-6), the parent benzamide, or any other structural analog. The compound is absent from authoritative bioactivity databases. [1]

Medicinal Chemistry Chemical Biology Drug Discovery

Application Scenarios for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide: Guidance in the Absence of Published Evidence


Internal Screening Library Member for Proprietary Kinase or Protease Inhibitor Projects

Given the structural features (cyclic sulfonamide, trifluoromethyl benzamide), this compound may serve as a screening candidate in in-house medicinal chemistry programs targeting enzymes with a known preference for sulfonamide or benzamide scaffolds, such as kinases, proteases, or carbonic anhydrases. However, its activity must be first established through internal assays, as no published guidance exists. [1]

Negative Control or Tool Compound Development Post-Internal Validation

If internal screening reveals no activity against common targets, this compound could be structurally optimized into a negative control for the series. Its procurement value is entirely dependent on proprietary data generation.

Academic Structure-Activity Relationship (SAR) Studies as a Core Scaffold

Researchers focusing on isothiazolidine-1,1-dioxide-based libraries may procure this compound to serve as a starting point for generating novel SAR data, particularly exploring the effect of the 2-trifluoromethyl substitution on benzamide geometry and electronic properties relative to other substituted analogs.

Quote Request

Request a Quote for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.